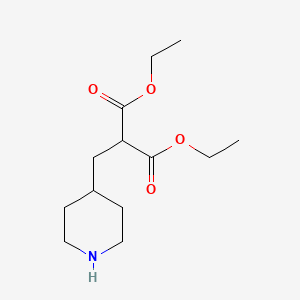

Diethyl 2-(piperidin-4-ylmethyl)malonate

Description

Diethyl 2-(piperidin-4-ylmethyl)malonate (CAS 52601-19-1) is a malonate ester derivative featuring a piperidin-4-ylmethyl substituent at the central carbon. Its molecular formula is C₁₃H₂₄ClNO₄, with a molecular weight of 293.79 g/mol . Its structural uniqueness lies in the piperidine ring, which confers rigidity and basicity compared to simpler malonate esters.

Properties

IUPAC Name |

diethyl 2-(piperidin-4-ylmethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10/h10-11,14H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILJCSXJGOSXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCNCC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238007 | |

| Record name | 1,3-Diethyl 2-(4-piperidinylmethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-53-3 | |

| Record name | 1,3-Diethyl 2-(4-piperidinylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71879-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2-(4-piperidinylmethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(piperidin-4-ylmethyl)malonate typically involves the reaction of piperidine with diethyl malonate. One common method includes the use of a base such as sodium hydride to deprotonate diethyl malonate, followed by the addition of piperidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(piperidin-4-ylmethyl)malonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound diacid, while reduction can produce this compound alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 2-(piperidin-4-ylmethyl)malonate has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarities to known drugs suggest it could serve as a precursor or building block for novel pharmaceuticals.

Case Study: Neurological Disorders

Research indicates that compounds similar to this compound exhibit activity against targets involved in neurological conditions. For instance:

- Binding Affinity Studies : Investigations into the binding affinity of this compound to neurotransmitter receptors have shown promising results, indicating potential use in developing treatments for conditions like anxiety and depression.

| Activity Type | Efficacy | Concentration (µM) | Reference |

|---|---|---|---|

| Receptor Binding | High Affinity | 0.5 - 1.5 | |

| Enzyme Inhibition | Moderate Inhibition | 10 - 50 | |

| Neuroprotective Effects | Significant | 1 - 5 |

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules through various reaction mechanisms.

Synthesis Protocols

This compound can be synthesized through the reaction of diethyl malonate with piperidin-4-ylmethyl chloride in the presence of a base such as sodium bicarbonate. The use of organic solvents like dichloromethane facilitates the reaction, followed by recrystallization for purification.

Table 2: Synthetic Pathways

| Reaction Type | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Aza-Michael Reaction | Diethyl malonate + Piperidin derivative | >80 | |

| Condensation Reaction | Aldehyde + Diethyl malonate | >90 |

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for its use in catalysis and materials science.

Case Study: Ligand Development

Research has demonstrated that this compound can effectively coordinate with transition metals, leading to the formation of novel complexes that exhibit catalytic properties in organic reactions. These findings suggest its utility in developing new catalytic systems.

Mechanism of Action

The mechanism of action of diethyl 2-(piperidin-4-ylmethyl)malonate involves its interaction with various molecular targets. The piperidine ring can interact with enzymes and receptors in biological systems, potentially modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- The piperidine derivative’s bioactivity remains speculative but aligns with , where malonates serve as intermediates in natural product synthesis.

- Chromenyl and pyridyl derivatives are specialized for heterocyclic synthesis, while metal malonates () bridge organic and materials chemistry.

Physicochemical Properties

Key Observations :

- The hydrochloride salt of the target compound may exhibit higher stability but reduced volatility compared to neutral malonates.

- Metal malonate complexes () demonstrate exceptional volatility for MOCVD, unlike bulkier pharmaceutical intermediates.

Biological Activity

Diethyl 2-(piperidin-4-ylmethyl)malonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its malonate moiety and a piperidin-4-ylmethyl substituent. The molecular formula is CHNO with a molecular weight of approximately 277.36 g/mol. The synthesis typically involves the reaction of diethyl malonate with piperidin-4-ylmethyl chloride, often facilitated by a base like sodium bicarbonate in organic solvents such as dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine ring can interact with receptors and enzymes, potentially modulating their activity. Hydrolysis of the ester groups can release active metabolites that exert biological effects, which may include:

- Modulation of neurotransmitter systems : Potentially influencing neurotransmitter levels in the central nervous system.

- Antimicrobial properties : Some derivatives have shown activity against various bacterial strains .

Pharmacological Studies

Research has indicated that this compound may serve as a precursor for developing drugs targeting neurological disorders. Its derivatives have been evaluated for their pharmacological profiles, including their efficacy and safety in animal models.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated derivatives of this compound against several bacterial strains, reporting minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that certain derivatives could induce apoptosis in MCF-7 breast cancer cells, suggesting potential applications in cancer therapy. The mechanism involved modulation of apoptosis-related proteins, increasing the Bax/Bcl-2 ratio, indicative of mitochondrial involvement in the apoptotic process .

Safety and Toxicology

Toxicology assessments have shown that this compound derivatives exhibit low acute toxicity levels in animal models, with no observed adverse effects at concentrations up to 2000 mg/kg . This safety profile enhances its potential for therapeutic applications.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, particularly through:

- In vivo Studies : To better understand pharmacokinetics and therapeutic efficacy.

- Structural Modifications : To enhance potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.